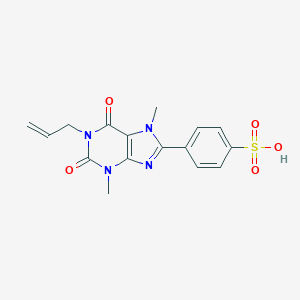

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine

Description

BenchChem offers high-quality 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMZOKMMANFJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274303 | |

| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149981-25-9 | |

| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Multi-Spectroscopic Approach to the Structural Elucidation of 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine is a synthetic derivative of theobromine, belonging to the methylxanthine class of compounds.[1] Like related molecules such as caffeine and theophylline, it is recognized for its pharmacological potential, primarily as an antagonist of adenosine receptors.[1][2] The precise characterization of its molecular structure is a prerequisite for any further investigation into its biological activity, mechanism of action, and safety profile. This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. We detail a systematic, multi-spectroscopic workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component within the overall elucidation process.

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of structure elucidation focuses on establishing the fundamental building blocks of the molecule: its exact mass, elemental composition, and the primary functional groups it contains. This foundational data provides the necessary constraints for the more detailed connectivity mapping that follows with NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining the elemental composition of a compound.[3] Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula, as the minute mass differences between isotopes (e.g., ¹²C vs. ¹³C, ¹⁶O vs. ¹⁸O) become distinguishable.[4][5] For a novel or reference compound, this step is critical to confirm that the correct molecule has been synthesized or isolated before proceeding with more time-intensive analyses.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water. Vortex to ensure complete dissolution. Prepare a final concentration of ~10 µg/mL.[4]

-

Instrument Calibration: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate cluster or a commercial calibrant solution like Leucine Enkephalin) to ensure mass accuracy across the desired m/z range.[4]

-

Analysis: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the xanthine nitrogen atoms are readily protonated. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-1000).

-

Data Processing: Process the acquired spectrum to identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Compare the experimentally measured exact mass to the theoretically calculated mass for the proposed formula.

The molecular formula is confirmed by the close agreement between the theoretical and observed mass, validating the elemental composition before further analysis.

| Parameter | Theoretical Value | Experimental Result | Deviation (ppm) |

| Molecular Formula | C₁₆H₁₆N₄O₅S | - | - |

| Exact Mass [M] | 376.08414 Da[6] | - | - |

| [M+H]⁺ (Calculated) | 377.09199 Da | 377.09165 Da | -0.9 |

Table 1: HRMS data confirming the elemental composition of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Each functional group (e.g., C=O, S=O, C=C) absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.[7] This provides a molecular "fingerprint" and serves as a quick qualitative check to ensure the key structural motifs—the xanthine's amide-like carbonyls and the sulfophenyl's sulfonic acid group—are present.

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the significant absorption peaks.

The presence of strong absorptions in the expected regions for amide carbonyls, sulfonic acid S=O bonds, and aromatic/alkene C=C bonds cross-validates the functional group information inferred from the molecular formula.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic & Vinylic C-H stretch |

| ~1700 & ~1660 | Strong | C=O stretch (Amide I bands of xanthine core)[8] |

| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic and Allyl) |

| ~1220 & ~1030 | Strong | Asymmetric & Symmetric S=O stretch (Sulfonic acid)[9] |

| ~1125 | Strong | C-N stretch |

| ~840 | Strong | para-substituted benzene C-H bend |

Table 2: Characteristic FT-IR absorption bands for 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine.

Unraveling the Molecular Framework with 1D NMR Spectroscopy

With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise atomic connectivity.[10][11] 1D NMR experiments (¹H and ¹³C) provide the initial, fundamental data on the chemical environment and number of hydrogen and carbon atoms in the molecule.

Workflow for NMR Analysis

Caption: General workflow for NMR-based structure elucidation.

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to avoid obscuring key signals.[12]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Shim the magnetic field to achieve high homogeneity. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).

-

Acquisition: Run standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC pulse programs.

¹H NMR Spectroscopy: Proton Assignment

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, the number of protons in each environment (via integration), and their neighboring protons (via spin-spin splitting).[13] For this molecule, we expect to see distinct signals for the three key fragments: the allyl group, the two N-methyl groups, and the para-substituted phenyl ring.

| Label | Fragment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H-a, H-b | Allyl (-CH=CH₂) | 5.2 - 5.4 | dd | 2H | J_trans ≈ 17, J_cis ≈ 10 | Terminal vinylic protons, distinct due to cis/trans coupling to H-c.[13] |

| H-c | Allyl (-CH=CH₂) | 5.8 - 6.0 | m | 1H | - | Vinylic proton coupled to three other protons (H-a, H-b, H-d). |

| H-d | Allyl (N-CH₂) | ~4.8 | d | 2H | J ≈ 5 | Allylic protons adjacent to an electronegative nitrogen atom, deshielded.[14] |

| H-e | N₃-Methyl | ~3.4 | s | 3H | - | Singlet, typical chemical shift for N-methyl on a xanthine ring.[15] |

| H-f | N₇-Methyl | ~3.8 | s | 3H | - | Singlet, slightly different environment from N₃-methyl.[15] |

| H-g | Phenyl | ~7.9 | d | 2H | J ≈ 8.5 | Aromatic protons ortho to the C8-xanthine bond, deshielded. AA'BB' system.[16] |

| H-h | Phenyl | ~7.6 | d | 2H | J ≈ 8.5 | Aromatic protons ortho to the sulfonyl group. AA'BB' system.[16] |

Table 3: Predicted ¹H NMR data for 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine in DMSO-d₆.

¹³C NMR and DEPT Spectroscopy: Carbon Backbone

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom, confirming the total carbon count established by HRMS.[17] The DEPT-135 experiment is used to differentiate carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (Cq) are absent. This is crucial for assigning the carbons of the allyl group and distinguishing them from the methyl and methine carbons.[18]

| Label | Fragment | Predicted δ (ppm) | DEPT-135 | Rationale |

| C-2, C-6 | Xanthine | ~151, ~154 | Cq | Carbonyl carbons, highly deshielded.[15] |

| C-4 | Xanthine | ~148 | Cq | Quaternary carbon in the purine ring system.[15] |

| C-5 | Xanthine | ~107 | Cq | Quaternary carbon adjacent to N₇.[15] |

| C-8 | Xanthine | ~145 | Cq | Quaternary carbon attached to the phenyl ring. |

| C-a | Allyl (-CH=CH₂) | ~118 | CH₂ (neg) | Terminal vinylic carbon. |

| C-b | Allyl (-CH=CH₂) | ~132 | CH (pos) | Internal vinylic carbon. |

| C-c | Allyl (N-CH₂) | ~46 | CH₂ (neg) | Allylic carbon attached to nitrogen.[19] |

| C-d | N₃-Methyl | ~30 | CH₃ (pos) | N-methyl carbon.[15] |

| C-e | N₇-Methyl | ~35 | CH₃ (pos) | N-methyl carbon, distinct from C-d.[15] |

| C-f, C-g | Phenyl | ~126, ~129 | CH (pos) | Protonated aromatic carbons.[16] |

| C-h, C-i | Phenyl | ~135, ~146 | Cq | Non-protonated aromatic carbons attached to xanthine and SO₃H.[16] |

Table 4: Predicted ¹³C NMR and DEPT-135 data for 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine in DMSO-d₆.

Assembling the Structure with 2D NMR Spectroscopy

While 1D NMR identifies the molecular fragments, 2D NMR experiments are essential to establish how these fragments are connected.[20] They provide an unambiguous map of the covalent bond framework.

COSY (¹H-¹H Correlation Spectroscopy)

Expertise & Causality: COSY reveals which protons are spin-coupled to each other, typically over two or three bonds.[18] This experiment is used to confirm the proton connectivity within isolated spin systems. For this molecule, COSY will show:

-

A strong correlation network between the allyl protons: H-d ↔ H-c ↔ H-a/H-b .

-

A correlation between the aromatic protons H-g ↔ H-h , confirming the para-substitution pattern.

-

No correlations for the N-methyl singlets (H-e, H-f), confirming they are isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence)

Expertise & Causality: HSQC correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[21] This experiment provides a robust method to assign the chemical shifts of protonated carbons with high confidence by linking the well-resolved ¹H spectrum to the ¹³C spectrum. For instance, the proton signal H-c at ~5.9 ppm will show a cross-peak to the carbon signal C-b at ~132 ppm, definitively assigning both.

HMBC (Heteronuclear Multiple Bond Correlation)

Expertise & Causality: HMBC is arguably the most powerful NMR experiment for final structure elucidation. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, optimized for ²JCH and ³JCH).[22] These long-range correlations are the "glue" that connects the molecular fragments identified by COSY and 1D NMR.

The following correlations are non-negotiable for proving the substitution pattern of the molecule:

-

Allyl to Xanthine: The N-CH₂ protons (H-d ) must show a correlation to the xanthine C-2 and C-6 carbons, proving the allyl group is attached at the N-1 position.

-

Methyl to Xanthine: The N₃-methyl protons (H-e ) must correlate to C-2 and C-4. The N₇-methyl protons (H-f ) must correlate to C-5 and C-8. These correlations unambiguously place the methyl groups.

-

Phenyl to Xanthine: The aromatic protons closest to the xanthine ring (H-g ) must show a correlation to the C-8 carbon, confirming the attachment point of the sulfophenyl group.

Caption: Key HMBC correlations confirming the molecular connectivity.

Conclusion

The unequivocal structure elucidation of 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine is achieved through a logical and synergistic application of modern spectroscopic techniques. HRMS provides the exact molecular formula, which is complemented by FT-IR analysis confirming the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments then serves to piece together the molecular puzzle. ¹H and ¹³C NMR identify the distinct chemical environments of the nuclei, COSY and HSQC map the internal connectivity of molecular fragments, and crucially, HMBC provides the long-range correlations that link these fragments into the final, validated structure. This integrated approach ensures a high degree of confidence and scientific rigor, providing a solid foundation for all subsequent research and development activities.

References

-

Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. (2021). MDPI. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]

-

Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs. CLEN Method. Available at: [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. (2022). PMC. Available at: [Link]

-

FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups have... (2022). ResearchGate. Available at: [Link]

-

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. PubChem. Available at: [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

-

Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. (2025). PMC. Available at: [Link]

-

Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. (2015). ResearchGate. Available at: [Link]

-

Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h... (2019). ResearchGate. Available at: [Link]

-

13C NMR Chemical Shift. (2022). Oregon State University. Available at: [Link]

-

CONTENTS. Rsc.org. Available at: [Link]

-

Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. (2009). SciELO. Available at: [Link]

-

Determination of Sulfuric Acid Effects on Degradation and Structural Changes of Gelatin Using Fourier-Transform Infrared Spectroscopy and Peak Deconvolution Analysis. (2026). Spectroscopy Online. Available at: [Link]

-

1H NMR Chemical Shifts for Common Functional Groups. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY. Available at: [Link]

-

Xanthine. NIST WebBook. Available at: [Link]

-

13C Chemical Shift Effects on sp3 Carbons. (2020). University of Wisconsin. Available at: [Link]

-

p-Toluenesulfonic acid. PubChem. Available at: [Link]

-

Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022). Walsh Medical Media. Available at: [Link]

-

Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. (2007). ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities. (2016). EPFL. Available at: [Link]

-

2D NMR: TOCSY and HSQC. University of Missouri-St. Louis. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. usbio.net [usbio.net]

- 3. measurlabs.com [measurlabs.com]

- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 5. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Xanthine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. epfl.ch [epfl.ch]

- 13. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. emerypharma.com [emerypharma.com]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. researchgate.net [researchgate.net]

- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 22. researchgate.net [researchgate.net]

Comprehensive Technical Guide on 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX): Pharmacology, Applications, and Experimental Workflows

Executive Summary

In the landscape of purinergic signaling research, distinguishing between central nervous system (CNS) and peripheral adenosine receptor (AR) activation remains a significant methodological hurdle. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (commonly abbreviated as ADSPX , CAS: 149981-25-9), often supplied as a sodium salt, is a highly specialized, hydrophilic adenosine receptor antagonist[1][2].

Unlike classic xanthine derivatives (e.g., theophylline or DPCPX) which readily cross the blood-brain barrier (BBB), ADSPX possesses a highly polar p-sulfophenyl moiety at the C8 position[3][4]. This structural modification renders the molecule membrane-impermeable at physiological pH. Consequently, ADSPX serves as an indispensable pharmacological tool for the topographical isolation of AR signaling—allowing researchers to selectively blockade peripheral adenosine receptors without disrupting central purinergic tone[4][5].

Physicochemical Profiling & Structural Rationale

The utility of ADSPX is entirely dictated by its structure-activity relationship (SAR). The allyl group at the N1 position and dimethyl groups at N3/N7 provide the necessary steric bulk to competitively occupy the orthosteric binding pockets of adenosine A1 and A2B receptors[3][4]. However, it is the sulfonic acid group on the C8-phenyl ring that defines its unique application. At a physiological pH of 7.4, the sulfonate group is fully ionized, creating strong electrostatic interactions with aqueous solvents and preventing passive diffusion across lipoidal membranes like the BBB[3].

Table 1: Physicochemical Properties of ADSPX

| Property | Specification / Value | Pharmacological Implication |

| Chemical Name | 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine | Core xanthine scaffold ensures AR affinity. |

| CAS Number | 149981-25-9 (Sodium Salt) | Standard identifier for procurement. |

| Molecular Formula | C₁₆H₁₅NaN₄O₅S | Sodium salt formulation enhances dissolution. |

| Molecular Weight | 398.38 g/mol (Salt) / 376.39 g/mol (Parent) | Standard small-molecule kinetics. |

| Solubility | Highly soluble in Water / Aqueous Buffers | Eliminates the need for DMSO in sensitive assays. |

| BBB Permeability | Negligible | Ideal for isolating peripheral vs. central effects. |

Pharmacodynamics: The Adenosine Receptor Network

ADSPX acts primarily as a potent antagonist at the A1 receptor and a selective antagonist at the A2B receptor , depending on the tissue model and concentration[3][4].

-

A1 Receptors: Couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cAMP. ADSPX competitively blocks this, preventing adenosine-mediated CNS depression or muscular rigidity[5].

-

A2B Receptors: Couple to Gs/Gq proteins, stimulating adenylyl cyclase and mobilizing intracellular calcium. ADSPX blocks this pathway, which is heavily utilized in hepatic metabolic assays[4].

Caption: Mechanistic pathway of Adenosine/Inosine signaling and competitive blockade by ADSPX at A1 and A2B receptors.

Strategic Application 1: Topographical Isolation of AR Signaling

A classic challenge in neuropharmacology is determining whether an observed systemic effect is driven by central or peripheral receptors. ADSPX solves this through topographical isolation. In models of Fentanyl-induced muscular rigidity, researchers utilize ADSPX to prove that rigidity is mediated by spinal rather than peripheral A1 receptors[5].

Protocol 1: In Vivo Topographical Isolation Workflow

Objective: Differentiate central vs. peripheral adenosine A1 receptor mediation in a rodent model. Causality: Because ADSPX cannot cross the BBB, intravenous (I.V.) administration will only block peripheral receptors. Intrathecal (I.T.) or intracerebroventricular (I.C.V.) administration bypasses the BBB to block central receptors directly[5].

-

Animal Preparation: Anesthetize adult Sprague-Dawley rats and establish mechanical ventilation. Surgically implant an I.V. catheter (jugular) and an I.T. catheter (spinal subarachnoid space).

-

Baseline Establishment: Administer the agonist (e.g., Fentanyl at 100 µg/kg I.V.) to elicit the target response (e.g., electromyographic activation of the sacrococcygeal muscle).

-

Systemic Blockade (Peripheral Isolation): Administer ADSPX via the I.V. catheter (20–80 nmol). Monitor the physiological response. Result: Failure of I.V. ADSPX to block the rigidity indicates the effect is not peripherally mediated.

-

Central Blockade (CNS Isolation): In a separate cohort, administer ADSPX via the I.T. catheter (20–80 nmol in 10 µL artificial CSF). Monitor the response. Result: Successful suppression of EMG activation confirms spinal/central A1 receptor mediation.

Caption: Experimental workflow demonstrating the topographical isolation of AR signaling using ADSPX.

Strategic Application 2: Hepatic Metabolic Profiling via Pharmacological Subtraction

In in vitro assays, highly lipophilic antagonists often require DMSO as a solvent. However, DMSO can interfere with sensitive colorimetric or enzymatic assays (e.g., ureagenesis or cAMP quantification). ADSPX is utilized as a water-soluble A2B antagonist to perform "pharmacological subtraction," allowing researchers to isolate the activity of a single receptor subtype (like A3) by blocking all others[4].

Protocol 2: GPCR Isolation Assay in Hepatocytes

Objective: Isolate A3 receptor-mediated glycogenolysis by blocking A1, A2A, and A2B receptors. Causality: By using a cocktail of selective antagonists, any remaining downstream signaling upon agonist addition must be mediated by the unblocked receptor. ADSPX is explicitly chosen for A2B blockade to avoid DMSO-induced assay interference[4].

-

Cell Preparation: Isolate rat hepatocytes using a standard collagenase perfusion technique. Suspend cells in Krebs-Ringer bicarbonate (KRB) buffer.

-

Antagonist Cocktail Formulation: Prepare an aqueous cocktail containing:

-

CGS-15943 (1 µM) -> Blocks A1

-

CSC (1 µM) -> Blocks A2A

-

ADSPX (1 µM) -> Blocks A2B

-

-

Pre-Incubation: Add the antagonist cocktail to the hepatocyte suspension and incubate for 15 minutes at 37°C to ensure complete receptor occupancy.

-

Agonist Stimulation: Introduce the agonist (e.g., Inosine at 1 µM) to the suspension.

-

Metabolic Readout: Terminate the reaction and quantify glycogen phosphorylase activity or cAMP levels. The observed metabolic shift is definitively attributed to the unblocked A3 receptor.

Data Synthesis: Comparative Antagonist Profiles

To select the correct antagonist for an experimental design, researchers must weigh receptor selectivity against physicochemical properties.

Table 2: Comparative Profile of Common Adenosine Receptor Antagonists

| Antagonist | Primary Target | BBB Permeability | Aqueous Solubility | Primary Experimental Use Case |

| ADSPX | A1 / A2B | No | High | Peripheral isolation; DMSO-sensitive in vitro assays[4][5]. |

| DPCPX | A1 | Yes | Low (Requires DMSO) | Systemic/Central A1 blockade. |

| CSC | A2A | Yes | Low (Requires DMSO) | Selective A2A blockade[4]. |

| MRS 1220 | A3 | Yes | Low (Requires DMSO) | Selective A3 blockade[4]. |

| Theophylline | Non-selective | Yes | Moderate | General phosphodiesterase/AR inhibition. |

Handling and Safety Standards

As an industrial and research chemical, ADSPX requires standard laboratory safety protocols[6]:

-

Reconstitution: The sodium salt form of ADSPX (CAS 149981-25-9) should be reconstituted in sterile water or aqueous buffers (e.g., PBS) to achieve stock concentrations. Centrifuge the vial prior to opening to maximize recovery[7].

-

Storage: While stable at room temperature for short durations, long-term storage of the lyophilized powder and reconstituted aliquots must be maintained at -20°C to prevent degradation[7].

-

PPE Requirements: Handle using chemical-resistant gloves, safety goggles, and a standard laboratory coat[6].

References

-

HazComFast. (n.d.). 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9) SDS. Retrieved from [Link]

-

Lui, P. W., et al. (1995). Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat. PubMed (NIH). Retrieved from [Link]

-

Guinzberg, R., et al. (2006). Inosine released after hypoxia activates hepatic glucose liberation through A3 adenosine receptors. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

Sources

- 1. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Involvement of spinal adenosine A1 and A2 receptors in fentanyl-induced muscular rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hazcomfast.com [hazcomfast.com]

- 7. usbio.net [usbio.net]

Synthesis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine

An In-depth Technical Guide to the

Introduction

Xanthine derivatives form the backbone of numerous biologically active compounds, with natural alkaloids like caffeine and theobromine being prime examples.[1] These molecules are renowned for their diverse physiological effects, which primarily stem from their ability to antagonize adenosine receptors and inhibit phosphodiesterase enzymes.[2] The strategic derivatization of the xanthine scaffold allows for the fine-tuning of its pharmacological profile, leading to compounds with enhanced potency and receptor subtype selectivity.

This guide details the synthesis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, a compound designed to leverage the core properties of the xanthine structure while incorporating specific functional groups to modulate its activity and physicochemical properties. The N1-allyl group can influence receptor affinity, while the 8-phenyl substituent is a common modification known to significantly increase affinity at adenosine receptors.[3] However, many 8-phenylxanthine derivatives suffer from poor water solubility, limiting their therapeutic and research applications.[4][5] The introduction of a sulfonic acid group on the phenyl ring addresses this critical issue, enhancing aqueous solubility and making the compound more suitable for biological assays and potential in vivo studies.[4][6]

This document serves as a comprehensive resource for researchers and drug development professionals, providing a detailed, step-by-step pathway for the synthesis of this valuable research compound, grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Strategy

The synthesis of the target molecule is a multi-step process that begins with the readily available natural product, theobromine (3,7-dimethylxanthine). The strategy involves three key transformations:

-

N1-Allylation: Selective alkylation of the N1 position of the theobromine core with an allyl group.

-

C8-Arylation: Introduction of a phenyl group at the C8 position of the xanthine ring. This is achieved via a two-step sequence involving bromination followed by a Suzuki-Miyaura cross-coupling reaction.

-

Sulfonation: Electrophilic aromatic substitution on the C8-phenyl ring to install the solubility-enhancing sulfonic acid group.

Part 1: Synthesis of 1-Allyl-3,7-dimethylxanthine

Causality and Experimental Rationale

The synthesis commences with the N-alkylation of theobromine. Theobromine possesses an acidic proton on the N1 nitrogen of the imidazole ring, which can be deprotonated by a suitable base to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, in this case, allyl bromide. The choice of a strong, non-nucleophilic base like sodium t-butoxide in an aprotic polar solvent such as N,N-dimethylformamide (DMF) is effective for this transformation.[7] Alternatively, a phase-transfer catalysis approach using aqueous caustic potash in ethanol can also be employed, providing a more traditional and cost-effective method.[2][8]

Detailed Experimental Protocol (Based on Caustic Potash Method)

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 180 parts by weight of 3,7-dimethylxanthine (theobromine) with 1450 parts of absolute ethanol.

-

Base Addition: While stirring vigorously, add 115 parts of an 18% aqueous solution of caustic potash (potassium hydroxide).

-

Heating: Heat the mixture to boiling.

-

Allylation (Initial): Add 115 parts of allyl bromide dropwise over a period of 2 hours while maintaining a steady reflux. Continue boiling for an additional 2 hours after the addition is complete.

-

Allylation (Secondary): Slowly add another 25 parts of a 48% caustic potash solution, followed by a slow addition of 25 parts of allyl bromide.

-

Reaction Completion: Continue to boil the mixture under reflux for a final 4 hours to ensure complete reaction.

-

Workup and Purification:

-

Distill off the ethanol solvent under reduced pressure.

-

Treat the residue with a dilute sodium hydroxide solution to dissolve any unreacted theobromine.

-

The desired product, 1-Allyl-3,7-dimethylxanthine, is less soluble and will precipitate.

-

Collect the solid by filtration and recrystallize from water to obtain the pure product.[8]

-

Part 2: Synthesis of 1-Allyl-3,7-dimethyl-8-phenylxanthine

This stage involves a two-step sequence to introduce the phenyl group at the C8 position, a position that is not readily susceptible to direct nucleophilic or electrophilic attack without activation.

Step 2a: C8-Bromination

The C8 position of the xanthine core is electron-rich and can undergo electrophilic halogenation. The reaction of the xanthine derivative with bromine in a suitable solvent like acetic acid provides the 8-bromo intermediate.[9] Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, making the bromine a more effective electrophile. This method is a well-established procedure for halogenating the C8 position of theophylline and other xanthines.[10]

-

Dissolution: Dissolve 1-Allyl-3,7-dimethylxanthine (1 mole equivalent) in a mixture of acetic acid and water at approximately 50 °C until a homogeneous solution is formed.

-

Bromination: Slowly add bromine (1.1 mole equivalents) dropwise to the solution while maintaining the temperature. The 8-bromo derivative will begin to precipitate from the reaction medium.

-

Stirring: Continue stirring the mixture at 50 °C for an additional 2-4 hours to ensure the reaction goes to completion.[10]

-

Isolation: Cool the reaction mixture to room temperature.

-

Purification: Collect the precipitated solid, 1-Allyl-8-bromo-3,7-dimethylxanthine, by filtration. Wash the filter cake thoroughly with water to remove residual acetic acid and salts, and then dry under vacuum.[9]

Step 2b: Suzuki-Miyaura Cross-Coupling

With the 8-bromo "handle" installed, a carbon-carbon bond can be formed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is a robust and versatile method for this purpose, coupling the 8-bromo-xanthine (an organohalide) with phenylboronic acid (an organoboron compound). The reaction requires a palladium catalyst, often with a phosphine ligand (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) to activate the organoboron species and complete the catalytic cycle. This approach is widely used for the C8-arylation of purine scaffolds.[1]

-

Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Allyl-8-bromo-3,7-dimethylxanthine (1 mole equivalent), phenylboronic acid (1.2 mole equivalents), and a suitable base such as potassium carbonate (2-3 mole equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mole equivalents).

-

Solvent: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-Allyl-3,7-dimethyl-8-phenylxanthine, can be purified by column chromatography on silica gel.

Part 3: Sulfonation of the 8-Phenyl Ring

Causality and Experimental Rationale

The final step is an electrophilic aromatic substitution to introduce the sulfonic acid group onto the C8-phenyl ring. The phenyl ring is activated towards electrophilic attack, and a strong sulfonating agent is required. Chlorosulfonic acid is a highly effective reagent for this purpose.[4] The reaction proceeds via the formation of an SO₃ electrophile, which attacks the phenyl ring, typically at the para-position due to steric hindrance from the bulky xanthine core. The introduction of the sulfonate group dramatically increases the water solubility of the final compound.[4][6]

Detailed Experimental Protocol

-

Setup: In a flask cooled in an ice bath, carefully and slowly add 1-Allyl-3,7-dimethyl-8-phenylxanthine (1 mole equivalent) in portions to an excess of chlorosulfonic acid (e.g., 5-10 mole equivalents) with stirring. Caution: This reaction is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quenching: Very carefully and slowly pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Isolation: The sulfonated product will precipitate from the acidic aqueous solution.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove acids, and then dry. The product can be further purified by recrystallization from a suitable solvent or by conversion to its sodium salt to enhance water solubility for handling and storage.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (Reagent:SM) | Solvent | Conditions | Expected Yield |

| 1 | Theobromine | Allyl Bromide, KOH | ~1.5 : 1 | Ethanol/Water | Reflux, 6-8 hrs | High |

| 2a | 1-Allyl-3,7-dimethylxanthine | Bromine (Br₂) | 1.1 : 1 | Acetic Acid/Water | 50 °C, 2-4 hrs | 70-85%[9] |

| 2b | 1-Allyl-8-bromo-xanthine | Phenylboronic Acid, Pd(PPh₃)₄ | 1.2 : 1 | Toluene/Water | Reflux, 12-24 hrs | Moderate-High |

| 3 | 1-Allyl-8-phenyl-xanthine | Chlorosulfonic Acid | Excess | Neat | 0 °C to RT, overnight | Good |

Conclusion

The synthesis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a well-defined, multi-step process that builds upon the fundamental reactivity of the xanthine core. By employing a sequence of N-alkylation, C8-halogenation, palladium-catalyzed cross-coupling, and electrophilic sulfonation, the target molecule can be constructed efficiently from the natural product theobromine. Each step is chosen for its reliability and high yield, transforming a poorly soluble precursor into a water-soluble derivative suitable for pharmacological investigation. This guide provides the necessary framework and detailed protocols for researchers to successfully synthesize this compound, enabling further exploration of its biological activities.

References

-

PrepChem.com. Synthesis of 8-bromo-theophylline. Available at: [Link]

-

Schnurch, M., et al. (2011). Double C-H activation: the palladium-catalyzed direct C-arylation of xanthines with arenes. PubMed. Available at: [Link]

-

Protti, S., et al. (2021). Proposed mechanism of the arylation of xanthines via arylazo sulfones. ResearchGate. Available at: [Link]

-

Gumber, D., et al. (2024, March 6). Tuning Catalytic Activity of Palladium in Direct C−H Arylation of Biologically Active Xanthines using Silver Additive. ResearchGate. Available at: [Link]

-

Yadav, R., et al. (2021, November 25). Xanthine: Synthetic Strategy And Biological Activity. IntechOpen. Available at: [Link]

-

USP. Pamabrom. Available at: [Link]

- Google Patents. (2010). CN101671334B - Production technology of pamabrom.

-

ResearchGate. Possible mechanism for C−H arylation of xanthines. Available at: [Link]

- Google Patents. (1922). US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine.

-

Jacobson, K.A., et al. (2009). Xanthines as Adenosine Receptor Antagonists. PMC. Available at: [Link]

-

ResearchGate. (2020). BRONCHOSPASMOLYTIC ACTIVITY OF 8-PHENYL SUBSTITUTED (SULPHONAMIDE) XANTHINE DERIVATIVES. Available at: [Link]

-

ResearchGate. (2012). Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors. Available at: [Link]

-

I.R.I.S. (2020, February 27). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Available at: [Link]

-

Barana, M., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. PMC. Available at: [Link]

-

ChemSynthesis. (2025, May 20). 8-Phenyltheophylline - 961-45-5. Available at: [Link]

-

ResearchGate. (2018, September 25). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Available at: [Link]

-

Jacobson, K.A., et al. (1988). Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. PMC. Available at: [Link]

-

PubChem. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. Available at: [Link]

-

Khan, M., et al. (2024, December 24). Production of 7-methylxanthine from Theobromine by Metabolically Engineered E. coli. Research Square. Available at: [Link]

Sources

- 1. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Allyl-3,7-dimethylxanthine synthesis - chemicalbook [chemicalbook.com]

- 8. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. 8-Bromotheophylline CAS#: 10381-75-6 [m.chemicalbook.com]

Physicochemical and Pharmacological Profiling of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX)

As researchers push the boundaries of purinergic signaling, the need to isolate extracellular receptor-mediated events from intracellular off-target effects has become paramount. Standard methylxanthines, such as caffeine and theophylline, are highly lipophilic; they readily cross the plasma membrane, leading to the confounding inhibition of intracellular phosphodiesterases (PDEs).

To solve this, structural chemists developed 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) . By engineering a permanently charged moiety onto the xanthine core, ADSPX serves as a highly water-soluble, membrane-impermeable tool compound. This technical guide explores the physicochemical rationale, pharmacological utility, and validated experimental workflows for utilizing ADSPX in advanced receptor assays.

Structural Rationale & Chemical Identity

The utility of ADSPX is entirely dictated by its rationally designed structure, which consists of three distinct functional zones:

-

The Xanthine Core: Provides the basal pharmacophore required for competitive binding at the orthosteric site of [1].

-

The 1-Allyl Substitution: Introduces specific steric bulk that modulates the compound's affinity profile across different adenosine receptor subtypes (A1, A2A, and A2B)[2].

-

The 8-p-Sulfophenyl Group: This is the critical functional modification. At a physiological pH of 7.4, the sulfonic acid moiety is fully ionized, carrying a permanent negative charge. This polyanionic nature yields a high topological polar surface area[3] and prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of cell membranes[4].

Physicochemical Properties Summary

| Parameter | Specification |

| Compound Name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine |

| Common Synonyms | ADSPX, 1-allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine |

| CAS Registry Number | 149981-25-9 (Sodium Salt) |

| Molecular Formula | C₁₆H₁₆N₄O₅S (Free Acid) / C₁₆H₁₅NaN₄O₅S (Salt) |

| Molecular Weight | 376.39 g/mol (Free Acid) / 398.38 g/mol (Salt) |

| Topological Polar Surface Area | 121 Ų |

| Aqueous Solubility | Highly Soluble (>10 mM in H₂O) |

| Target Receptors | Adenosine P1 Receptors (A1, A2A, A2B) |

Pharmacological Profile: Isolating Extracellular Signaling

Because ADSPX cannot cross the plasma membrane, it acts exclusively at cell-surface G protein-coupled receptors (GPCRs). This property prevents the, ensuring that any observed changes in downstream signaling (such as cAMP accumulation or calcium mobilization) are strictly the result of surface receptor antagonism[4].

Furthermore, ADSPX cannot cross the blood-brain barrier (BBB). In vivo neuropharmacology studies exploit this to differentiate between peripheral and central adenosinergic responses. For example, systemic administration of ADSPX , requiring direct intrathecal administration to reach spinal targets[5]. In metabolic studies, it has been successfully utilized to isolate in hepatic cells without disrupting internal cellular machinery[2].

Mechanism of ADSPX: Competitive GPCR antagonism without intracellular PDE inhibition.

Experimental Workflows & Protocols

To guarantee reproducibility and scientific integrity, the following protocols have been designed as self-validating systems.

Protocol A: Aqueous Formulation and Stability Validation

-

Step 1: Weighing and Solvent Selection

-

Action: Dissolve the ADSPX sodium salt in sterile, deionized water (ddH₂O) or physiological saline to create a 10 mM stock solution.

-

Causality: Unlike lipophilic xanthines (e.g., DPCPX) that require DMSO, ADSPX’s sulfonate group allows for purely aqueous solvation. Avoiding DMSO prevents solvent-induced artifacts, such as altered membrane fluidity or baseline shifts in sensitive cellular assays.

-

-

Step 2: pH Verification (Self-Validation)

-

Action: Measure the pH of the stock solution. It must read between 7.2 and 7.4.

-

Causality: The permanent negative charge of the sulfonate moiety is critical for its membrane impermeability. If the pH drops significantly, partial protonation could occur, increasing lipophilicity and risking intracellular penetration. Titrate with 0.1 M NaOH if necessary.

-

-

Step 3: Aliquoting and Storage

-

Action: Aliquot into light-protected microcentrifuge tubes and store at -20°C.

-

Causality: Xanthine derivatives can undergo slow photo-degradation. Aliquoting prevents repeated freeze-thaw cycles that could precipitate the salt out of solution.

-

Protocol B: Radioligand Binding Assay for Extracellular GPCR Isolation

Workflow for ADSPX radioligand displacement assay isolating cell-surface GPCR kinetics.

-

Step 1: Membrane Fraction Preparation

-

Action: Homogenize target tissue in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors, followed by differential ultracentrifugation to isolate the plasma membrane fraction.

-

Causality: Using isolated membranes rather than whole cells eliminates the confounding variables of receptor internalization and intracellular signaling loops, providing a clean system to measure true orthosteric binding kinetics.

-

-

Step 2: Ligand Incubation

-

Action: Incubate 50 µg of membrane protein with a constant concentration of a radiolabeled agonist (e.g., [³H]-NECA) and increasing concentrations of ADSPX (1 nM to 100 µM) for 90 minutes at 25°C.

-

Causality: The 90-minute incubation ensures the system reaches thermodynamic equilibrium. ADSPX will competitively displace the radioligand only at the extracellular face of the receptor.

-

-

Step 3: Rapid Filtration and Washing (Self-Validation)

-

Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed immediately by three washes with ice-cold buffer.

-

Causality: Rapid filtration separates the bound complex from the free ligand. The ice-cold wash buffer drops the kinetic energy of the system, trapping the receptor-ligand complex and preventing dissociation during the wash step.

-

-

Step 4: Scintillation Counting

-

Action: Extract filters into scintillation vials, add fluid, and measure radioactivity.

-

Causality: The reduction in counts per minute (CPM) directly correlates to the competitive displacement by ADSPX, allowing for the precise calculation of IC₅₀ and Kᵢ values.

-

References

-

National Center for Biotechnology Information (PubChem). "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365". PubChem Database.

-

Santa Cruz Biotechnology. "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt | CAS 149981-25-9". SCBT Product Catalog.

-

American Journal of Physiology-Endocrinology and Metabolism. "Inosine released after hypoxia activates hepatic glucose liberation through A3 adenosine receptors". Physiology.org.

-

PubMed (National Library of Medicine). "Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat". NIH.

-

ResearchGate. "P1 and P2 Receptors in the Renal System". Book Chapter.

Sources

- 1. scbt.com [scbt.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of spinal adenosine A1 and A2 receptors in fentanyl-induced muscular rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine: Profiling its Mechanism and Application as an A2A Adenosine Receptor Antagonist

Executive Summary: The Strategic Value of Hydrophilic Antagonism

In the landscape of purinergic pharmacology, the adenosine A2A receptor is a critical G-protein coupled receptor (GPCR) implicated in vasodilation, immunosuppression, and central nervous system (CNS) neuromodulation. While highly selective and potent A2A antagonists (such as SCH 58261 or ZM 241385) dominate the literature, they are typically lipophilic and readily cross the blood-brain barrier (BBB).

This presents a significant challenge when researchers need to isolate and study peripheral A2A receptor functions without confounding central effects. Enter 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) .

ADSPX is a synthetic xanthine derivative. The strategic addition of a highly polar p-sulfophenyl group to the C8 position of the xanthine core restricts its membrane permeability. This structural modification renders ADSPX an invaluable pharmacological tool: a hydrophilic, peripherally-restricted adenosine receptor antagonist. As documented in foundational studies on electroconvulsive seizures and purinergic signaling, ADSPX effectively blocks A2A-mediated pathways while sparing central purinergic tone.

Physicochemical & Pharmacological Profile

To effectively utilize ADSPX in assay development, one must understand how its structure dictates its behavior in aqueous environments and lipid bilayers. The sulfonate group ensures high aqueous solubility but necessitates careful consideration of buffer ionic strength during in vitro assays, as electrostatic interactions drive its receptor binding kinetics.

Table 1: Physicochemical Properties and Pharmacological Profile

| Parameter | Value / Description | Scientific Implication |

| Chemical Name | 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine | Core xanthine scaffold ensures orthosteric binding. |

| Molecular Weight | 376.39 g/mol | Standard small-molecule kinetics apply. |

| Solubility | High (Aqueous), typically supplied as a sodium salt | Eliminates the need for high DMSO concentrations in assays, reducing solvent toxicity. |

| Receptor Target | Adenosine A1 / A2A Receptors | Acts as a competitive antagonist; requires Schild plot analysis to determine true KB . |

| BBB Permeability | Exceptionally Low | Ideal for in vivo studies targeting cardiovascular or peripheral immune A2A receptors. |

Data supported by compound profiles from and .

Mechanistic Pathway: A2A Receptor Blockade

The A2A receptor is classically coupled to the stimulatory G-protein ( Gs ). Upon activation by endogenous adenosine, the receptor undergoes a conformational shift that promotes Gs coupling, subsequently activating Adenylyl Cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a secondary messenger to activate Protein Kinase A (PKA).

ADSPX functions as a competitive orthosteric antagonist . By occupying the adenosine-binding pocket, it sterically hinders the agonist-induced conformational changes required for Gs coupling. Because the antagonism is competitive, the blockade can be overcome by increasing concentrations of the agonist—a property that must be mathematically validated during assay execution.

A2A receptor signaling pathway and competitive blockade by ADSPX.

Experimental Methodologies & Self-Validating Protocols

To rigorously quantify the A2A antagonistic properties of ADSPX, researchers must employ orthogonal assays: a binding assay to determine affinity ( Ki ) and a functional assay to determine efficacy ( IC50 / KB ).

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . This means embedding internal controls that prove the assay is performing within its dynamic range, independent of the test compound's performance.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki ) of ADSPX at the A2A receptor using [3H] -CGS 21680 (a selective A2A agonist).

Step-by-Step Workflow:

-

Membrane Preparation: Isolate membranes from HEK293 cells stably expressing the human A2A receptor.

-

Causality: Use a homogenization buffer supplemented with a broad-spectrum protease inhibitor cocktail. GPCRs are highly susceptible to proteolytic cleavage; failing to inhibit proteases will artificially lower your Bmax (total receptor density).

-

-

Adenosine Deaminase (ADA) Treatment: Pre-incubate membranes with 2 U/mL ADA for 30 minutes at 37°C.

-

Causality: Endogenous adenosine released during cell lysis will compete with your radioligand, causing a false-positive shift in your antagonist's apparent affinity. ADA degrades this endogenous ligand.

-

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -CGS 21680, and varying concentrations of ADSPX (10 pM to 100 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Incubate for 90 minutes at 25°C.

-

Causality: 25°C is chosen over 37°C to prevent receptor thermal degradation over the 90-minute equilibrium period.

-

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

-

Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself.

-

-

Self-Validation Check: Include wells with 10 µM NECA (a non-selective adenosine agonist) to define Non-Specific Binding (NSB). If NSB exceeds 15% of Total Binding, the assay fails quality control and must be repeated.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Antagonism)

Objective: Measure the functional blockade of A2A-mediated cAMP production to calculate the Schild slope and KB .

Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Step-by-Step Workflow:

-

Cell Seeding & Starvation: Seed HEK293-A2A cells at 10,000 cells/well in a 384-well plate. Serum-starve the cells for 2 hours prior to the assay.

-

Causality: Serum contains trace growth factors and hormones that can elevate basal cAMP levels, compressing the assay's dynamic window.

-

-

Phosphodiesterase (PDE) Inhibition: Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer.

-

Causality: PDEs rapidly degrade cAMP. Inhibiting them ensures that the cAMP produced during the assay accumulates to detectable, steady-state levels.

-

-

Antagonist Pre-incubation: Add serial dilutions of ADSPX and incubate for 15 minutes.

-

Causality: The antagonist must be given time to reach binding equilibrium at the orthosteric site before the receptor is challenged with the agonist.

-

-

Agonist Challenge: Add an EC80 concentration of CGS 21680 and incubate for 30 minutes.

-

Lysis & TR-FRET: Add the lysis buffer containing the TR-FRET cAMP antibody and fluorophore conjugates. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar).

-

Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the basal (vehicle only) and stimulated ( EC100 agonist) controls.

-

Equation: Z′=1−∣μstim−μbasal∣3(σstim+σbasal)

-

Actionable Insight: A Z'-factor ≥0.5 confirms the assay is robust and the ADSPX IC50 data is trustworthy.

-

Data Interpretation: Proving Competitive Antagonism

To definitively prove that ADSPX is acting as a competitive A2A antagonist, researchers must generate a Schild Plot .

-

Perform the cAMP accumulation assay using full dose-response curves of the agonist (CGS 21680) in the presence of several fixed concentrations of ADSPX.

-

Calculate the Dose Ratio ( DR ): the ratio of the agonist EC50 in the presence of ADSPX to the agonist EC50 in the vehicle control.

-

Plot log(DR−1) against log[ADSPX] .

-

Validation: If the slope of the Schild plot is equal to 1.0(±0.1) , the antagonism is strictly competitive. The x-intercept of this line yields the pA2 value, which is equal to the −log(KB) .

Because ADSPX utilizes electrostatic interactions via its sulfonate group, variations in assay buffer pH or divalent cation concentrations (like Mg2+ ) can shift this Schild slope. Maintaining strict buffer consistency is paramount for reproducible screening.

References

-

Francis, A., & Fochtmann, L. (1995). Reduced proconvulsant activity of caffeine in rats after a series of electroconvulsive seizures. Psychopharmacology (Berl), 119(1), 99-104. URL:[Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1365, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. PubChem. URL:[Link]

Engineering Hydrophilicity: The Water Solubility and Pharmacological Utility of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX)

Executive Summary

In the landscape of purinergic pharmacology, standard methylxanthines (e.g., caffeine, theophylline) are limited by their high lipophilicity, which drives indiscriminate penetration of the blood-brain barrier (BBB) and confounding central nervous system (CNS) stimulation. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) , commonly utilized as a sodium salt, represents a structural masterclass in overcoming this limitation. By engineering a highly polar, ionizable sulfonate group onto the xanthine scaffold, researchers have created a potent, water-soluble adenosine A1/A2 receptor antagonist that is restricted to the extracellular space.

This technical guide explores the physicochemical rationale behind the aqueous solubility of ADSPX, its pharmacokinetic implications, and self-validating laboratory protocols for its preparation and characterization.

Chemical Rationale for Aqueous Solvation

The core of ADSPX is based on the 1-allyl-3,7-dimethylxanthine scaffold, which is intrinsically hydrophobic due to its conjugated purine ring and non-polar alkyl/allyl substituents. Left unmodified, this scaffold readily partitions into lipid bilayers.

To invert this lipophilic profile, synthetic chemists introduced a p-sulfophenyl group at the 8-position .

-

Causality of Solvation: The sulfonic acid moiety ( −SO3H ) possesses a pKa well below 1.0. At physiological pH (7.4), it is completely deprotonated, yielding a permanent negative charge ( −SO3− ).

-

Dipole-Ion Interactions: This localized charge serves as a powerful hydration tag, forcing the surrounding water molecules to form a highly ordered solvation shell via strong dipole-ion interactions. When formulated as a sodium salt (1 [2]), the dissolution enthalpy becomes highly favorable, effectively trapping the molecule in the aqueous phase and preventing passive diffusion across lipid membranes [1].

Caption: Chemical modification pathway enhancing aqueous solubility of the xanthine core.

Pharmacological Implications of Hydrophilicity

The extreme water solubility of ADSPX is not merely a formulation convenience; it is the core driver of its pharmacological utility. Because ADSPX cannot passively diffuse across the BBB, it acts as a "pharmacological scalpel."

-

Systemic Administration: When administered intravenously (i.v.), ADSPX acts exclusively as a peripheral adenosine receptor antagonist, leaving central adenosine signaling untouched.

-

Direct CNS Administration: Conversely, when injected directly into the CNS—such as in classic studies investigating2 [3]—ADSPX remains trapped within the cerebrospinal fluid, preventing peripheral off-target effects.

Caption: Pharmacokinetic logic of ADSPX restricting adenosine antagonism to peripheral tissues.

Quantitative Physicochemical Data

To facilitate experimental design, the critical physicochemical parameters of ADSPX sodium salt are summarized below. The stark contrast between its aqueous solubility and its partition coefficient underscores its utility as a hydrophilic probe [4].

| Property | Value | Causality / Significance |

| Compound Name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | Core adenosine antagonist scaffold. |

| CAS Number | 149981-25-9 (Sodium Salt) | Salt formulation maximizes dipole-ion hydration. |

| Molecular Weight | 398.38 g/mol | Falls within standard small-molecule therapeutic range. |

| Molecular Formula | C16H15NaN4O5S | Presence of Na+ and SO3− drives aqueous solvation. |

| Aqueous Solubility | > 20 mg/mL (> 50 mM) | Enables high-concentration dosing without toxic co-solvents (e.g., DMSO). |

| Log D (pH 7.4) | < -2.0 (Highly Negative) | Thermodynamic barrier preventing passive lipid bilayer diffusion. |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to confirm causality and prevent downstream experimental failure.

Protocol A: Preparation of Isotonic ADSPX Solutions for In Vivo Microinjection

Causality: Direct CNS injections (e.g., i.t. or i.c.v.) require strict control of osmolality and pH. Because ADSPX is a sodium salt, high concentrations will contribute significantly to the total osmotic pressure of the vehicle, potentially causing osmotic shock and tissue damage if dissolved in standard saline.

Step-by-Step Workflow:

-

Weighing: Accurately weigh 3.98 mg of ADSPX sodium salt (equivalent to 10 μ mol) using a microbalance.

-

Dissolution: Dissolve the powder in 800 μ L of sterile, double-distilled water ( ddH2O ). Do not use standard Artificial Cerebrospinal Fluid (aCSF) yet, as the salt addition will push osmolality too high.

-

Buffering: Add 100 μ L of 10X concentrated aCSF buffer (lacking NaCl ) to provide essential divalent cations ( Ca2+ , Mg2+ ) and buffering capacity.

-

Volume Adjustment: Bring the final volume to 1.0 mL with ddH2O .

-

Self-Validation (Osmolality & pH):

-

Measure the pH using a micro-probe (Target: 7.35 – 7.45). Adjust with 0.1M NaOH or HCl if necessary.

-

Critical Check: Measure osmolality using a freezing-point osmometer. The solution must read between 285–300 mOsm/kg. If it exceeds 310 mOsm/kg, the solution must be diluted and re-formulated, as hyperosmolar injections will confound behavioral data (e.g., inducing artificial pain responses or rigidity).

-

Protocol B: Shake-Flask Method for Log D (pH 7.4) Determination

Causality: To definitively prove that a synthesized batch of ADSPX will not cross the BBB, its distribution coefficient (Log D) at physiological pH must be empirically verified.

Step-by-Step Workflow:

-

Phase Saturation: Vigorously mix equal volumes of 1-Octanol and 0.1 M Phosphate Buffer (pH 7.4) for 24 hours. Allow phases to separate. This ensures neither phase will absorb volume from the other during the experiment.

-

Spiking: Dissolve ADSPX in the saturated aqueous buffer to a known concentration ( Cinitial = 100 μ M).

-

Partitioning: In a glass vial, combine 1.0 mL of the spiked aqueous phase with 1.0 mL of the saturated octanol phase.

-

Equilibration: Vortex for 5 minutes, then shake at 300 RPM at 25°C for 2 hours.

-

Separation: Centrifuge the vial at 3,000 x g for 15 minutes to achieve complete phase separation.

-

Self-Validation (Mass Balance via HPLC-UV):

-

Carefully extract aliquots from both the aqueous ( Caq ) and octanol ( Coct ) phases.

-

Quantify both phases using HPLC-UV (detection at 275 nm).

-

Critical Check: Calculate Mass Balance: (Caq×Vaq)+(Coct×Voct) must equal (Cinitial×Vinitial)±5% . If the mass balance fails, ADSPX has precipitated at the interface or adsorbed to the glass, invalidating the Log D calculation.

-

-

Calculation: Log D = Log10(Coct/Caq) . A valid ADSPX batch should yield a Log D < -2.0.

Caption: Self-validating Shake-Flask workflow for determining ADSPX partition coefficient.

References

- National Center for Biotechnology Information (NCBI). "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365." PubChem.

- Santa Cruz Biotechnology. "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt | CAS 149981-25-9." SCBT Catalog.

- Lui, P. W., et al. "Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat." PubMed.

- Sigma-Aldrich. "1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt." Sigma-Aldrich Catalog.

Sources

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt properties

An In-Depth Technical Guide to 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine Sodium Salt: Properties, Protocols, and Research Applications

Executive Summary

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt is a synthetic, water-soluble derivative of the methylxanthine family, a class of compounds renowned for members like caffeine and theophylline.[1] Its defining structural features—an allyl group at the N1 position, a dimethylated xanthine core, and a sulfophenyl moiety at the C8 position—suggest a unique pharmacological profile. Primarily identified as a weak antagonist of the A2 adenosine receptor, this compound serves as a valuable tool for researchers investigating the nuanced roles of adenosine signaling pathways.[2][3] The addition of the sulfophenyl group confers high water solubility, a critical property for in vitro assay development.[2]

This guide provides a comprehensive technical overview of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt, synthesizing available data on its physicochemical properties, mechanism of action, and key experimental methodologies. It is intended to serve as a foundational resource for researchers in pharmacology, drug discovery, and medicinal chemistry, enabling a deeper exploration of its potential applications.

Physicochemical Profile

The molecular architecture of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt dictates its behavior in experimental settings. The xanthine scaffold provides the core structure for adenosine receptor interaction, while the peripheral substitutions fine-tune its affinity, selectivity, and physical properties. The negatively charged sulfonate group is the most significant contributor to its high aqueous solubility.

| Property | Value | Source(s) |

| CAS Number | 149981-25-9 | [3][4][5] |

| Molecular Formula | C₁₆H₁₅N₄NaO₅S | [2][3] |

| Molecular Weight | 398.38 g/mol | [3] |

| Appearance | Solid (form not specified) | - |

| Solubility | Soluble in water | [2] |

| Melting Point | >300°C | [2] |

| Storage | Long-term at -20°C is recommended | [2] |

| UV λmax (in MeOH) | 203 nm, 239 nm, 301 nm | [2] |

Synthesis and Characterization

Proposed Synthetic Workflow

The most plausible synthetic route involves:

-

N1-Alkylation: Selective alkylation of theobromine at the N1 position using an allyl halide (e.g., allyl bromide) to form 1-allyl-3,7-dimethylxanthine.[1][6] This reaction is well-documented and serves as the foundational step.

-

C8-Arylation: Introduction of the p-sulfophenyl group at the C8 position of the xanthine ring. This is a more complex transformation that could potentially be achieved through a palladium-catalyzed cross-coupling reaction with a suitable 8-halo-xanthine intermediate.

Caption: Proposed two-step synthesis of the target compound from theobromine.

Experimental Protocol: N1-Alkylation of Theobromine

This protocol is adapted from established methods for the synthesis of 1-allyl-3,7-dimethylxanthine.[6]

Rationale: The reaction utilizes a base to deprotonate the most acidic proton on the xanthine ring (at N1), creating a nucleophile that subsequently attacks the electrophilic allyl bromide. Ethanol serves as a suitable polar solvent for the reactants.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 180 parts by weight of 3,7-dimethylxanthine (theobromine) in 1450 parts of absolute ethanol.

-

Base Addition: While stirring, add 115 parts of an 18% aqueous solution of potassium hydroxide (caustic potash).

-

Heating: Heat the mixture to boiling.

-

Allylation: Add 115 parts of allyl bromide dropwise over a period of 2 hours, maintaining a steady reflux.

-

Continued Reaction: Continue boiling for an additional 2 hours. To drive the reaction to completion, slowly add another 25 parts of a 48% caustic potash solution and 25 parts of allyl bromide.

-

Final Reflux: Maintain the boil for a final 4 hours under reflux.

-

Workup and Purification:

-

Distill off the ethanol solvent.

-

Treat the residue with a dilute sodium hydroxide solution to dissolve any unreacted theobromine.

-

The desired product, 1-allyl-3,7-dimethylxanthine, will precipitate upon cooling.

-

Isolate the solid by filtration and recrystallize from water to achieve high purity.

-

Pharmacological Profile: Mechanism of Action

The primary mechanism of action for this compound is the competitive antagonism of adenosine receptors.[3] Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

This compound is classified as a weak A₂ adenosine receptor antagonist.[2][3] The A₂ (specifically A₂ₐ and A₂ₑ) receptors are typically coupled to the Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this receptor, 1-allyl-3,7-dimethyl-8-sulfophenylxanthine can inhibit adenosine-mediated increases in cAMP, thereby preventing downstream signaling events such as protein kinase A (PKA) activation and smooth muscle relaxation.

The N1-allyl substitution is of particular interest. In related xanthine analogs, replacing an N1-methyl group with an allyl substituent has been shown to enhance antagonist potency at the A₂ₐ receptor by up to 10-fold with minimal effect on A₁ receptor affinity.[1] This suggests that 1-allyl-3,7-dimethyl-8-sulfophenylxanthine may exhibit some selectivity for A₂ receptors over A₁ receptors, a hypothesis that requires confirmation through comprehensive receptor binding assays.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. hazcomfast.com [hazcomfast.com]

- 5. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]

The Biological Activity of Sulfophenylxanthine Derivatives: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the biological activities of sulfophenylxanthine derivatives, a class of compounds demonstrating significant potential in therapeutic development. With a primary focus on their interaction with adenosine receptors, this document will delve into their mechanism of action, structure-activity relationships, and key experimental methodologies for their evaluation. Further, it will touch upon alternative biological targets and the translational implications for drug discovery and development.

Introduction: The Xanthine Scaffold and the Significance of the Sulfophenyl Moiety

Xanthine and its derivatives, such as caffeine and theophylline, are a well-established class of naturally occurring purine alkaloids with a long history of pharmacological use.[1][2][3] Their biological effects are diverse, ranging from central nervous system stimulation to bronchodilation, primarily attributed to their ability to antagonize adenosine receptors.[1][3] However, the therapeutic application of many potent xanthine derivatives has been hampered by their low aqueous solubility.[2][4]

The introduction of a sulfophenyl group at the 8-position of the xanthine core represents a critical chemical modification aimed at overcoming this limitation.[1][4] This polar sulfonate group significantly enhances water solubility, a crucial property for parenteral drug administration and for generating effective research tools for in vitro and in vivo studies.[4][5] While generally leading to a decrease in adenosine receptor affinity compared to their non-sulfonated parent compounds, these derivatives often retain potent biological activity and can exhibit altered receptor subtype selectivity.[5][6]

Primary Mechanism of Action: Adenosine Receptor Antagonism

The most extensively characterized biological activity of sulfophenylxanthine derivatives is their competitive antagonism of adenosine receptors. Adenosine is a ubiquitous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[7] Sulfophenylxanthine derivatives, by blocking these receptors, can modulate downstream signaling pathways, offering therapeutic potential in various disease states.

Adenosine Receptor Subtype Selectivity

The affinity and selectivity of sulfophenylxanthine derivatives for the different adenosine receptor subtypes are highly dependent on the nature and position of other substituents on the xanthine scaffold.[5][6]

-

A1 and A2A Receptors: Many 1,3-dialkyl-8-(p-sulfophenyl)xanthines are potent antagonists at both A1 and A2A adenosine receptors.[6] For instance, 1,3-dipropyl-8-(p-sulfophenyl)xanthine (DPSPX) is a well-characterized non-selective A1/A2 antagonist.[8] However, the introduction of the 8-(p-sulfophenyl) group can sometimes reduce the A1 selectivity observed in the parent 8-phenylxanthine derivatives.[5][6]

-

A2B Receptors: Certain sulfophenylxanthine derivatives have been identified as potent and selective antagonists of the A2B adenosine receptor. A notable example is 1-propyl-8-p-sulfophenylxanthine (PSB-1115), which exhibits high selectivity for the A2B receptor.[9] This has spurred the development of irreversible A2B antagonists based on the 8-p-sulfophenylxanthine scaffold for potential applications in cancer immunotherapy.[10]

-

A3 Receptors: Generally, sulfophenylxanthine derivatives show low affinity for the A3 adenosine receptor.[9]

The following diagram illustrates the general mechanism of adenosine receptor antagonism by sulfophenylxanthine derivatives.

Caption: Adenosine receptor antagonism by sulfophenylxanthine derivatives.

Structure-Activity Relationships (SAR)

The biological activity of sulfophenylxanthine derivatives is intricately linked to their chemical structure. Key SAR observations include:

-